

# D-Fructose-2-13C: Technical Specifications and Application Protocols

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## Compound of Interest

Compound Name: *D-Fructose-2-13C*

Cat. No.: *B12412488*

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## Abstract

Stable isotope labeling is the bedrock of modern metabolic flux analysis (MFA) and structural biology.[1] Among hexose tracers, **D-Fructose-2-13C** (CAS: 117013-19-1) occupies a critical niche.[1] Unlike uniformly labeled isotopomers, the specific placement of Carbon-13 at the C2 position allows for precise discrimination between glycolytic flux, fructolysis, and the pentose phosphate pathway. This guide provides a definitive technical breakdown of the physicochemical properties, quality control protocols, and experimental applications of **D-Fructose-2-13C**, designed for the senior scientist requiring actionable, high-fidelity data.

## Physicochemical Specifications

Accurate stoichiometric calculations in metabolic studies depend on precise molecular weight definitions.[1] When working with isotopically enriched substrates, the distinction between monoisotopic mass and average molecular weight is non-trivial.[1]

## Molecular Weight & Mass Spectrometry Data

The introduction of a neutron-heavy isotope shifts the mass signature.[1] Below is the comparative data between natural abundance D-Fructose and **D-Fructose-2-13C**.

Property	Natural D-Fructose	D-Fructose-2-13C	Notes
Molecular Formula	C <sub>6</sub> H <sub>12</sub> O <sub>6</sub>	<sup>13</sup> C <sub>1</sub> <sup>12</sup> C <sub>5</sub> H <sub>12</sub> O <sub>6</sub>	One <sup>12</sup> C replaced by <sup>13</sup> C at pos. 2
CAS Number	57-48-7	117013-19-1	Unique identifier for the labeled analog
Average MW	180.16 g/mol	181.15 g/mol	Used for molarity calculations (weighing)
Monoisotopic Mass	180.06339 Da	181.06674 Da	Exact mass for MS identification (M+1 peak)
Mass Shift	—	+1.00335 Da	The detectable shift in Mass Spec

## Isotopic & Chemical Purity Definitions

For high-sensitivity NMR or MS applications, "purity" is a dual-variable metric:

- Chemical Purity (>98%): The absence of non-fructose contaminants (e.g., glucose, solvent residues).[1]
- Isotopic Enrichment (>99 atom % <sup>13</sup>C): The probability that the C2 position actually contains a <sup>13</sup>C nucleus.[1]
  - Risk Factor:[1] Lower enrichment (<98%) complicates flux modeling by introducing "natural abundance noise" that mimics unlabeled background.[1]

## Synthesis and Stability

### Production Methodology

High-grade **D-Fructose-2-13C** is typically produced via chemo-enzymatic synthesis.[1]

- Precursor: Often starts with [2-13C]Glucose.[1]

- Isomerization: The enzyme Glucose Isomerase converts [2-13C]Glucose to [2-13C]Fructose.  
[1]
- Purification: Chromatographic separation is required to remove residual glucose.[1][2] This step is critical; commercial preparations must be validated for low glucose content (<0.5%) to prevent metabolic confounding.[1]

## Storage and Handling (Hygroscopicity Warning)

Fructose is significantly more hygroscopic than glucose.[1]

- State: Crystalline powder (white).[1]
- Storage: -20°C is standard, but room temperature is acceptable if desiccated.
- Handling: Weighing must be rapid. Extended exposure to humid air leads to deliquescence, altering the effective concentration of prepared stock solutions.[1]
  - Protocol: Always equilibrate the vial to room temperature before opening to prevent condensation.[1]

## Analytical Validation: The Self-Validating Protocol

As a senior scientist, you should not rely solely on the Certificate of Analysis (CoA).[1] Implement this two-step internal validation workflow to confirm identity and enrichment.

### Step 1: Mass Spectrometry (Enrichment Check)

Use LC-MS (ESI-Negative mode) to verify the isotopic enrichment.[1]

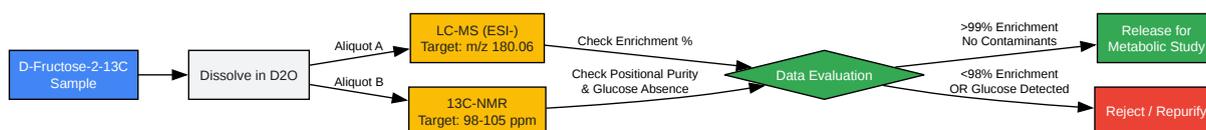
- Expected Ion: [M-H]<sup>-</sup> at m/z 180.06 (labeled) vs 179.06 (unlabeled).[1]
- Validation Logic: The ratio of intensity (180.06 / 179.06) confirms the atom % enrichment.[1]

### Step 2: <sup>13</sup>C-NMR (Positional Integrity)

This is the gold standard.[1] Fructose exists in solution as a tautomeric equilibrium of pyranose and furanose forms.[1]

- Experiment: Proton-decoupled  $^{13}\text{C}$ -NMR in  $\text{D}_2\text{O}$ .
- Observation: You will NOT see a single peak. You will see a cluster of enhanced peaks corresponding to C2 in different tautomers.[1]
  - $\beta$ -D-Fructopyranose (C2):  $\sim 98.6$  ppm (Major form,  $\sim 70\%$ )[1]
  - $\beta$ -D-Fructofuranose (C2):  $\sim 102.0$  ppm (Minor form,  $\sim 22\%$ )[1]
  - $\alpha$ -D-Fructofuranose (C2):  $\sim 105.0$  ppm (Trace form)[1]
- Failure Mode: If you observe strong signals at  $\sim 96$  ppm ( $\beta$ -glucose C1) or  $\sim 92$  ppm ( $\alpha$ -glucose C1), the enzymatic conversion was incomplete.[1]

## Quality Control Workflow Diagram



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Caption: QC Workflow for validating **D-Fructose-2-13C** prior to metabolic flux experiments. Note the parallel MS and NMR steps to confirm both mass and structural integrity.

## Applications in Drug Development & Research[5]

The specific utility of **D-Fructose-2-13C** lies in its metabolic fate during Fructolysis (liver) versus Glycolysis.[1]

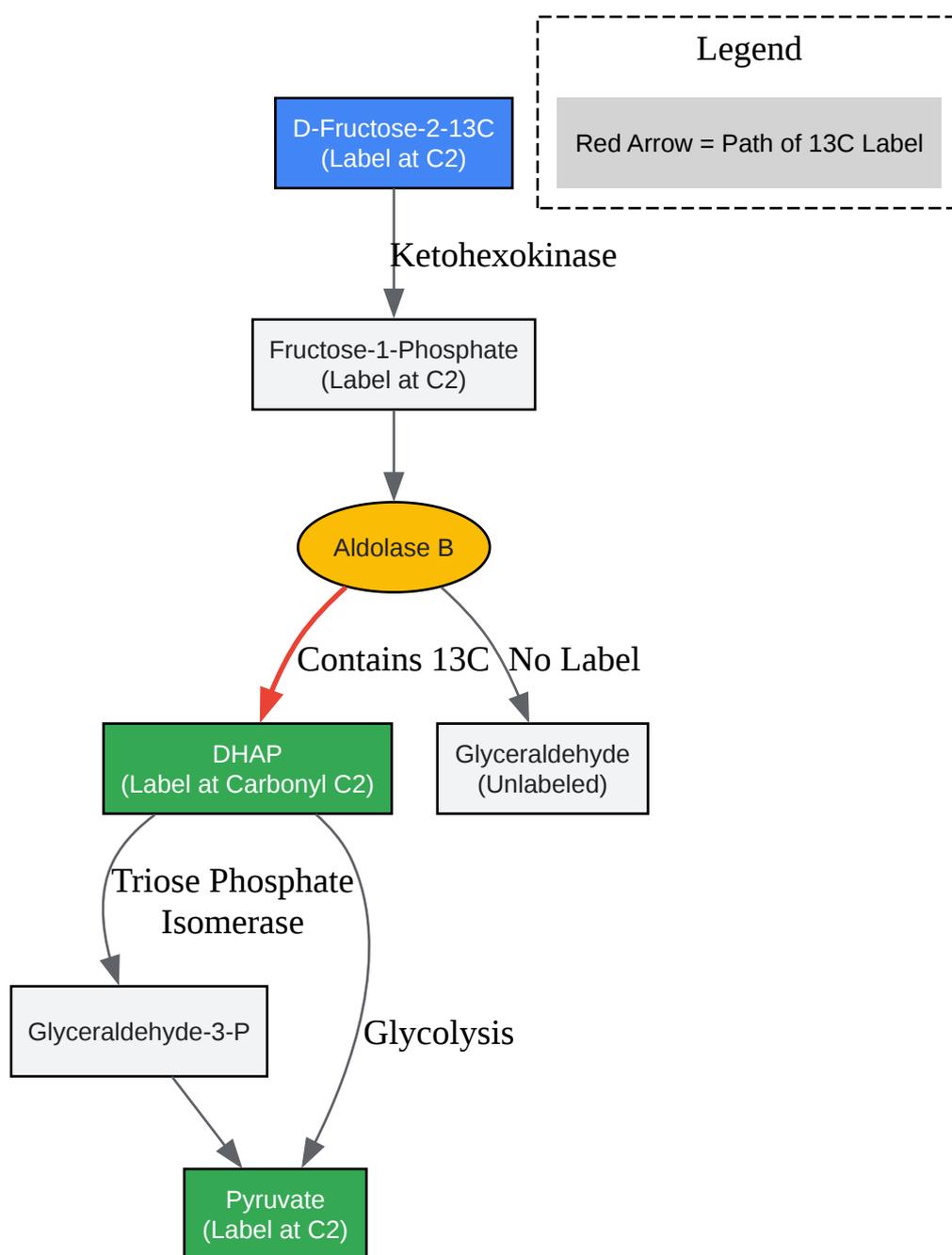
### Tracking Aldolase Activity

In the liver, Fructose is phosphorylated to Fructose-1-Phosphate (F1P) by Kethexokinase (KHK).[1] F1P is then cleaved by Aldolase B.[1]

- The Cleavage:  $\text{F1P} \rightarrow \text{Dihydroxyacetone phosphate (DHAP)} + \text{Glyceraldehyde}$ .[1]

- The Fate of C2: The C2 label ends up exclusively in the carbonyl carbon of DHAP.
- Differentiation: By monitoring the label position in downstream metabolites (like lactate or triglycerides), researchers can distinguish flux derived from fructose (entering at triose level) versus glucose (entering at G6P).[1]

## Metabolic Flux Diagram: The Fate of C2



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Caption: Metabolic fate of the C2 label during fructolysis. The label is conserved in DHAP, eventually marking the C2 position of Pyruvate.

## Why Choose 2-13C Over U-13C?

- **Cost Efficiency:** Specific labels are often more cost-effective for specific pathway questions than uniform labeling.[1]
- **Scrambling Detection:** Using U-13C results in fully labeled trioses.[1] Using 2-13C allows the detection of "scrambling" by Triose Phosphate Isomerase (TPI).[1] If the label appears in unexpected positions, it indicates high TPI activity or gluconeogenic back-flux.[1]

## References

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## Sources

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